

A Comprehensive Technical Guide to Rifabutin-d7: Commercial Availability, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rifabutin-d7

Cat. No.: B12421489

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rifabutin-d7**, a deuterated analog of the antibiotic Rifabutin. This document covers its commercial availability from various suppliers, detailed analytical methodologies for its use as an internal standard, and its mechanism of action. The information is intended to support researchers and professionals in drug development in their understanding and application of this stable isotope-labeled compound.

Commercial Suppliers and Availability

Rifabutin-d7 is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The products are intended for research use only. Below is a summary of key information from prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
MedChemExpress	HY-17025S	98.39%	500 µg, 1 mg	2747918-39-2
Simson Pharma Limited	-	Certificate of Analysis provided	Custom Synthesis	72559-06-9 (unlabelled)
Cayman Chemical	-	≥99% deuterated forms (d1-d7)	-	2747918-39-2
Pharmaffiliates	PA STI 078020	-	Inquire for details	-
LGC Standards	TRC-R505002	>95% (HPLC)	0.5 mg, 5 mg	2747918-39-2

Note: Pricing and lead times are subject to change and should be confirmed with the respective suppliers. Some suppliers may offer additional analytical data, such as NMR, HPLC, and mass spectrometry data, upon request or on their website.^[1]

Synthesis and Characterization

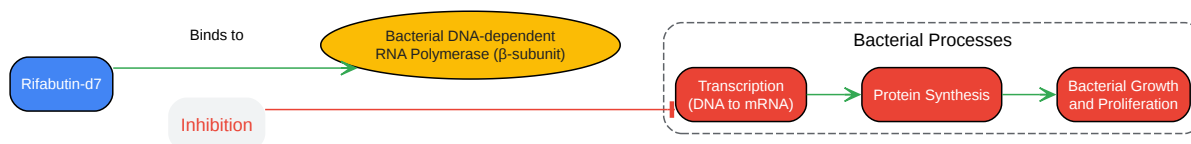
A detailed, publicly available, step-by-step synthesis protocol for **Rifabutin-d7** is not readily found in the scientific literature. However, the synthesis of deuterated organic molecules, including antibiotics, typically involves the use of deuterium-labeled reagents or catalysts in the final steps of the synthesis of the unlabeled compound or through hydrogen-isotope exchange reactions on the parent molecule.^[2] For Rifabutin, this would likely involve the introduction of deuterium at the terminal isobutyl group of the piperidine side chain.

Characterization of **Rifabutin-d7** is crucial for its use as an internal standard. Suppliers like MedChemExpress provide analytical data, including ¹H-NMR, RP-HPLC, and LC-MS, to confirm the identity, purity, and isotopic enrichment of their product.^[1] Researchers should always request a certificate of analysis from the supplier to ensure the quality of the material.

Mechanism of Action

Rifabutin, and by extension **Rifabutin-d7**, exerts its antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase. This enzyme is essential for the transcription of

DNA into RNA, a critical step in protein synthesis. By binding to the β -subunit of the bacterial RNA polymerase, Rifabutin effectively blocks the elongation of the messenger RNA chain, leading to the cessation of protein synthesis and ultimately bacterial cell death. This mechanism is selective for bacterial RNA polymerase, with minimal effect on the mammalian counterpart, which accounts for its therapeutic utility.



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Caption: Mechanism of action of **Rifabutin-d7**.

Experimental Protocols: Use of Rifabutin-d7 as an Internal Standard

Rifabutin-d7 is primarily used as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Rifabutin in biological matrices such as plasma and breast milk. The following is a representative protocol synthesized from published methodologies.

Sample Preparation (Protein Precipitation)

- To a 100 μ L aliquot of the biological sample (e.g., plasma), add 20 μ L of **Rifabutin-d7** internal standard working solution (concentration will depend on the expected range of Rifabutin concentrations in the samples).
- Vortex the sample for 10 seconds.
- Add 300 μ L of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
- Vortex vigorously for 1 minute to ensure complete protein precipitation.

- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

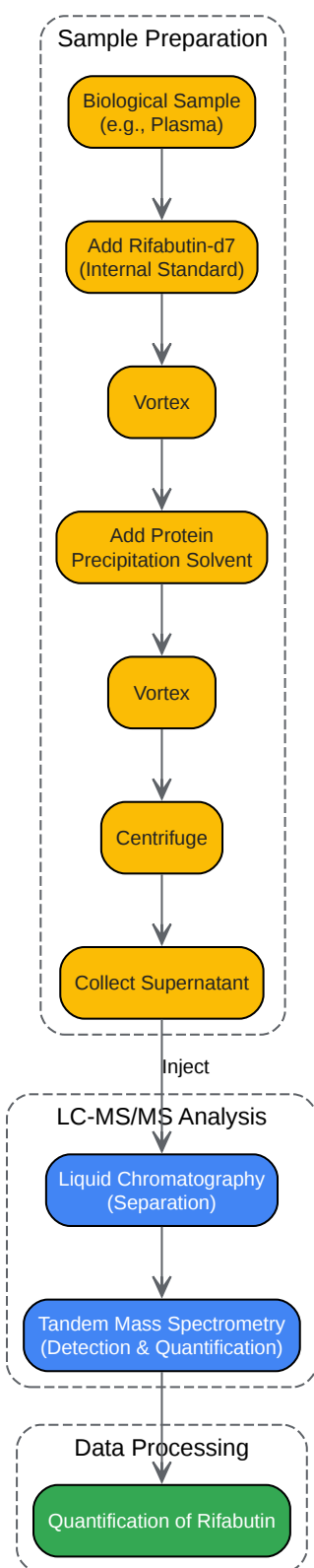
- HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 80% B
 - 2.5-3.0 min: 80% B
 - 3.0-3.1 min: 80% to 20% B
 - 3.1-5.0 min: 20% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.

- Multiple Reaction Monitoring (MRM) Transitions:
 - Rifabutin: Precursor ion (Q1) m/z 847.5 → Product ion (Q3) m/z 456.3
 - **Rifabutin-d7**: Precursor ion (Q1) m/z 854.5 → Product ion (Q3) m/z 456.3
- Ion Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Curtain Gas: 30 psi
 - Nebulizer Gas (GS1): 50 psi
 - Heater Gas (GS2): 50 psi
- Collision Gas (CAD): Nitrogen, optimized for maximum signal intensity.

Note: These parameters are illustrative and may require optimization for different LC-MS/MS systems.



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Caption: Experimental workflow for Rifabutin quantification.

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References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Rifabutin-d7: Commercial Availability, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421489#commercial-suppliers-and-availability-of-rifabutin-d7]

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